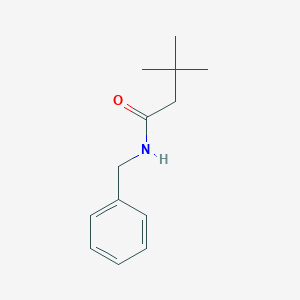

N-benzyl-3,3-dimethylbutanamide

Description

N-Benzyl-3,3-dimethylbutanamide is a tertiary amide characterized by a branched aliphatic chain (3,3-dimethylbutanoyl) and a benzyl substituent on the nitrogen atom. This structural configuration confers unique physicochemical properties, including moderate lipophilicity and stability under ambient conditions.

For example, highlights the use of N-benzylcarboxamide derivatives in medicinal chemistry, particularly as scaffolds for antitumor agents. Additionally, the presence of a bulky dimethylbutanoyl group may influence steric interactions in catalytic processes, as seen in metal-catalyzed C–H functionalization reactions ().

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.3 g/mol |

IUPAC Name |

N-benzyl-3,3-dimethylbutanamide |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)9-12(15)14-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15) |

InChI Key |

BPTQHPQTNLIGTA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC(=O)NCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)CC(=O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-benzyl-3,3-dimethylbutanamide and related compounds:

Key Comparative Insights

Steric and Electronic Effects: The 3,3-dimethylbutanoyl group in this compound introduces significant steric hindrance compared to linear chains (e.g., 3-methylbenzoyl in ). This may reduce reactivity in nucleophilic substitution reactions but enhance stability in catalytic processes . Substituting the benzyl group with cyclohexyl () increases lipophilicity, making the compound more suitable for membrane-penetrating applications.

Functional Group Diversity: The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables coordination with metal catalysts, a feature absent in this compound . The hydrochloride salt form of 2-amino-N-benzyl-N,3-dimethylbutanamide () improves bioavailability, a critical factor for pharmaceutical applications.

Spectroscopic Characterization: 13C NMR data for analogs like N-benzyl-3,3-dicyano-N-methyl-2-phenylpropanamide () indicate characteristic carbonyl (C=O) peaks at ~170 ppm, while alkyl carbons in 3,3-dimethylbutanoyl chains resonate at 20–35 ppm. These patterns are consistent across dimethylbutanamide derivatives.

Synthetic Accessibility :

- N-Cyclohexyl-3,3-dimethylbutanamide () is synthesized via straightforward amidation, whereas fused bicyclic analogs () require multi-step heterocyclic ring formation, complicating scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.